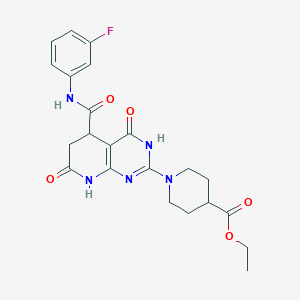
C22H24FN5O5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C22H24FN5O5 Trelagliptin Impurity 5 . It is a derivative of Trelagliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Trelagliptin Impurity 5 is typically a solid substance and is often used in pharmaceutical research and development .
Méthodes De Préparation
The synthesis of Trelagliptin Impurity 5 involves organic synthesis reactions conducted under laboratory conditions. The preparation typically includes the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, which include fluorobenzyl derivatives and piperidinyl compounds.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Analyse Des Réactions Chimiques
Trelagliptin Impurity 5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Applications De Recherche Scientifique
Trelagliptin Impurity 5 has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of Trelagliptin-based medications.
Biological Studies: Researchers use this compound to study the biological effects and mechanisms of DPP-4 inhibitors.
Medicinal Chemistry: It is employed in the design and synthesis of new DPP-4 inhibitors with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of Trelagliptin Impurity 5 involves its interaction with the DPP-4 enzyme. By inhibiting DPP-4, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release. This leads to improved blood glucose control in patients with type 2 diabetes mellitus. The molecular targets include the active site of the DPP-4 enzyme, and the pathways involved are related to glucose metabolism and insulin signaling .
Comparaison Avec Des Composés Similaires
Trelagliptin Impurity 5 can be compared with other DPP-4 inhibitors such as:
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes. It has a different chemical structure but a similar mechanism of action.
Saxagliptin: This compound also inhibits DPP-4 and is used for managing blood glucose levels in diabetic patients.
Linagliptin: A DPP-4 inhibitor with a unique structure that offers a longer duration of action compared to other inhibitors.
Trelagliptin Impurity 5 is unique due to its specific structural features and its role as an impurity in the synthesis of Trelagliptin. Its distinct chemical properties and interactions with the DPP-4 enzyme make it a valuable compound for research and development in the field of diabetes treatment .
Propriétés
Formule moléculaire |
C22H24FN5O5 |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
ethyl 1-[5-[(3-fluorophenyl)carbamoyl]-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H24FN5O5/c1-2-33-21(32)12-6-8-28(9-7-12)22-26-18-17(20(31)27-22)15(11-16(29)25-18)19(30)24-14-5-3-4-13(23)10-14/h3-5,10,12,15H,2,6-9,11H2,1H3,(H,24,30)(H2,25,26,27,29,31) |
Clé InChI |
ZQEFRHXEGAAXIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)F)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


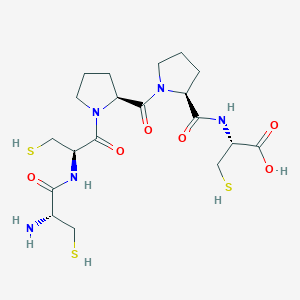
![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)
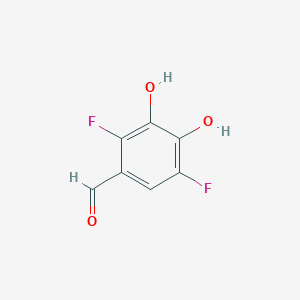

![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)
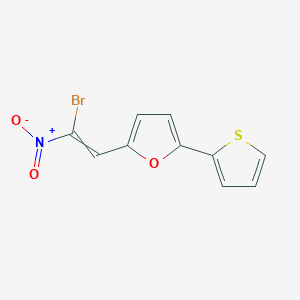
![(3aS,4R,9aS,9bR)-2-(2-methyl-4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12629454.png)
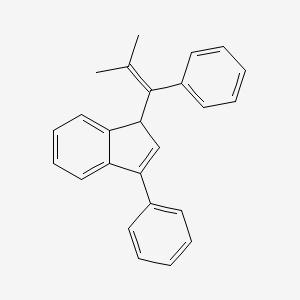
![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)


![N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12629472.png)
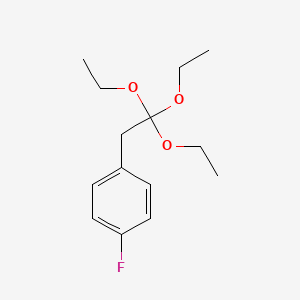
![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)
